(6-Methoxypyridin-3-yl)thiourea
Overview
Description
“(6-Methoxypyridin-3-yl)thiourea” is a chemical compound with the IUPAC name N-(6-methoxy-3-pyridinyl)thiourea . It has a molecular weight of 183.23 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate has been reported . The crystal structures of these compounds feature N,4-diheteroaryl 2-aminothiazoles showing similar molecular conformations but different sites of protonation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3OS/c1-11-6-3-2-5(4-9-6)10-7(8)12/h2-4H,1H3,(H3,8,10,12) .Chemical Reactions Analysis
The compound has been involved in the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate . These compounds show similar molecular conformations but different sites of protonation .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 183.23 .Scientific Research Applications
Anticancer Research
(6-Methoxypyridin-3-yl)thiourea derivatives have been investigated for their potential in cancer treatment. Studies have focused on the synthesis and evaluation of these compounds for antiproliferative activities against various human cancer cell lines. For instance, certain derivatives showed significant efficacy against prostate, brain, skin, and kidney cancer cell lines, indicating their promise as novel antitumor agents (Parmar et al., 2021). Additionally, other studies have explored the cytotoxic nature of these compounds against cancer cell lines, contributing to the development of new classes of anticancer drugs (Mushtaque et al., 2016).
Antibacterial Applications
Research has also been conducted on the antibacterial properties of thiourea-containing compounds. For example, a study identified a compound with significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of thiourea derivatives in developing new antibiotics (Dolan et al., 2016).
Material Science and Electronics
This compound derivatives have also been studied in material science, particularly in the context of molecular electronics. For example, research involving the synthesis and characterization of thiourea derivatives for use in Organic Light Emitting Diodes (OLEDs) has been conducted, suggesting potential applications in molecular rectification and electronics (Khairul et al., 2015).
Pharmaceutical Compound Analysis
In the pharmaceutical industry, this compound derivatives have been analyzed for their crystal structures and hydration states. This research is crucial for understanding the stability and formulation of pharmaceutical compounds (Zhao et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (6-Methoxypyridin-3-yl)thiourea is the mitogen kinase enzyme (MK-2) . This enzyme plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
This compound interacts with the active site of the mitogen kinase enzyme (MK-2), potentially inhibiting its function . This interaction could lead to changes in the enzyme’s activity, affecting the cellular processes it regulates .
Biochemical Pathways
The inhibition of the mitogen kinase enzyme (MK-2) by this compound can affect various biochemical pathways. These pathways are involved in cellular processes such as inflammation, cell growth, and apoptosis . The downstream effects of these changes could include altered cell growth and function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on various cellular processes. For instance, it may lead to changes in cell growth and function due to its interaction with the mitogen kinase enzyme (MK-2) .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-11-6-3-2-5(4-9-6)10-7(8)12/h2-4H,1H3,(H3,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXJBCYUIINVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655583 | |
Record name | N-(6-Methoxypyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420130-44-5 | |
Record name | N-(6-Methoxypyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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